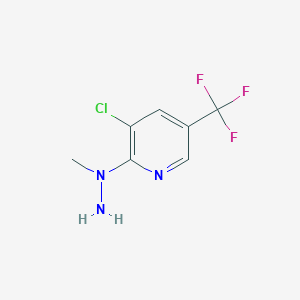

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPUMJSRBNTPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371540 | |

| Record name | 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138949-13-0 | |

| Record name | 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138949-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, a valuable compound for researchers and professionals in drug development. This document details the necessary precursors, intermediates, and reaction conditions, presenting quantitative data in structured tables and outlining experimental protocols.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The pathway commences with the formation of the key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. This is followed by a nucleophilic substitution with hydrazine hydrate to yield the intermediate, 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. The final step involves the selective N-methylation of the hydrazinyl group to produce the target molecule.

An In-depth Technical Guide to 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthesis protocol, and a workflow for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. This pyridine derivative, identified by CAS number 138949-13-0, is a compound of interest for researchers in medicinal chemistry and drug discovery due to its unique structural features, which include a trifluoromethyl group that can enhance metabolic stability and a hydrazinyl moiety that can serve as a key pharmacophore or a synthetic handle for further molecular elaboration.[1] This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively available in the public domain, a summary of predicted properties has been compiled to guide initial research efforts. These computational predictions offer valuable insights into the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 138949-13-0 | [1] |

| Molecular Formula | C₇H₇ClF₃N₃ | [2] |

| Molecular Weight | 225.6 g/mol | [2] |

| Exact Mass | 225.02800 Da | [2] |

| Topological Polar Surface Area (PSA) | 42.2 Ų | [2] |

| Predicted LogP (XLogP3) | 2.764 | [2] |

| Predicted Density | 1.471 g/cm³ | [2] |

| Predicted Boiling Point | 72 °C | [2] |

| Predicted Flash Point | 113.1 °C | [2] |

Note: The properties listed in the table are predicted values and should be confirmed through experimental validation.

Proposed Experimental Synthesis Protocol

The following is a proposed laboratory-scale synthesis protocol for this compound. This method is based on established synthetic routes for analogous 2-hydrazinylpyridines, which typically involve the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a hydrazine derivative.[3]

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Methylhydrazine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., triethylamine, potassium carbonate) - optional, to scavenge HCl byproduct

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent.

-

Addition of Reagents: While stirring, add methylhydrazine (1.1 to 1.5 equivalents) to the solution. If a base is used, it can be added at this stage (1.1 to 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove any remaining acid or salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After drying, the solvent is evaporated, and the crude product is purified. Purification can be achieved by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) as the eluent.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

To date, there is no publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further investigation through biological screening and mechanistic studies is required to elucidate its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the available information on this compound. While experimental data on its physicochemical properties and biological activity are limited, the provided predicted data and a proposed synthesis protocol offer a solid starting point for researchers. The unique combination of functional groups in this molecule suggests that it is a promising scaffold for the development of novel chemical entities with potential applications in drug discovery and development. It is recommended that the predicted properties and the proposed synthesis be experimentally validated.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. These predictions are derived from the known substituent effects of chloro, methylhydrazinyl, and trifluoromethyl groups on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~2.5 Hz |

| H-6 | 8.2 - 8.4 | Doublet (d) | ~2.5 Hz |

| NH | 4.0 - 5.0 | Broad Singlet (br s) | - |

| N-CH₃ | 3.0 - 3.3 | Singlet (s) | - |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-2 | 155 - 160 | Singlet |

| C-3 | 115 - 120 | Singlet |

| C-4 | 135 - 140 | Quartet (q) |

| C-5 | 120 - 125 | Quartet (q) |

| C-6 | 145 - 150 | Quartet (q) |

| CF₃ | 120 - 125 | Quartet (q) |

| N-CH₃ | 40 - 45 | Singlet |

Structural Diagram and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the conventional numbering system used for the NMR assignments.

Caption: Chemical structure and atom numbering of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like the one discussed. This protocol can be adapted for the specific instrumentation and sample available.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The workflow for NMR data acquisition is outlined below.

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Typically 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 scans or more, as the natural abundance of ¹³C is low.

This theoretical guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the absence of published mass spectra for this specific compound, this document outlines a robust experimental protocol for its analysis and presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures. This guide is intended to serve as a foundational resource for researchers undertaking the analytical characterization of this and similar novel pyridine derivatives.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions. The fragmentation is expected to be driven by the presence of the methylhydrazinyl group, the chloro and trifluoromethyl substituents, and the aromatic pyridine ring. The molecular weight of the parent compound is approximately 239.5 g/mol . The presence of chlorine will result in a characteristic M+2 isotope peak with roughly one-third the intensity of the molecular ion peak.

| m/z (Predicted) | Proposed Fragment Structure | Interpretation |

| 239/241 | [C₇H₇ClF₃N₃]⁺ | Molecular Ion (M⁺) |

| 224/226 | [C₆H₄ClF₃N₃]⁺ | Loss of a methyl radical (•CH₃) |

| 210/212 | [C₇H₇ClF₃N]⁺ | Loss of the hydrazinyl moiety (•N₂H₃) |

| 195/197 | [C₆H₄ClF₃N]⁺ | Loss of the entire methylhydrazinyl group (•NHNHCH₃) |

| 180 | [C₆H₄F₃N]⁺ | Loss of chlorine from the m/z 210/212 fragment |

| 145 | [C₅H₂F₃N]⁺ | Loss of chlorine and HCN from the pyridine ring structure |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

A generalized yet detailed experimental protocol for the mass spectrometric analysis of this compound is provided below. This protocol is designed to be adaptable to various mass spectrometry platforms.

Sample Preparation

-

Solubilization: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration range of 1-10 µg/mL using the same solvent. The optimal concentration should be determined empirically to achieve a strong signal without saturating the detector.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A quadrupole mass spectrometer can also be used for routine analysis.

-

Ionization Source: Electron Ionization (EI) is a standard method for generating fragment-rich spectra of volatile and semi-volatile organic compounds. A typical electron energy of 70 eV should be used.

-

Sample Introduction: For a pure, solid sample, a direct insertion probe can be utilized. For analysis of complex mixtures or to ensure sample purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

GC Conditions (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

-

Mass Spectrometry Parameters:

-

Scan Range: m/z 40-500 to ensure capture of the molecular ion and all significant fragments.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature (for GC-MS): 280 °C.

-

Data Acquisition Mode: Full scan mode for qualitative analysis and fragmentation pattern determination. For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) can be employed.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of the target compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the mass spectrometry analysis of a novel compound.

Caption: General workflow for mass spectrometry analysis.

Crystal Structure of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Technical Guide to its Determination

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine has not been deposited in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive, generalized protocol for the determination and analysis of the crystal structure of a small organic molecule of this nature, in line with best practices in the field of X-ray crystallography.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical compounds such as this compound, a substituted pyridine derivative, the precise crystal structure informs on intermolecular interactions, polymorphism, solubility, and binding affinity to biological targets. Single-crystal X-ray diffraction (XRD) remains the definitive method for obtaining this detailed structural information.[1][2]

This technical guide outlines the complete experimental workflow for determining the crystal structure of a novel small organic compound, from crystallization to final structure refinement and validation.

Quantitative Data Presentation

The culmination of a successful crystal structure determination is a set of precise quantitative data that describes the molecule's geometry and its arrangement in the crystal lattice. The following table summarizes the key crystallographic parameters that would be determined for this compound.

| Parameter | Description | Value |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₇H₇ClF₃N₃ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 225.60 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. | Data Not Available |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | Data Not Available |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | Data Not Available |

| b (Å) | Length of the 'b' axis of the unit cell. | Data Not Available |

| c (Å) | Length of the 'c' axis of the unit cell. | Data Not Available |

| α (°) | Angle between the 'b' and 'c' axes. | Data Not Available |

| β (°) | Angle between the 'a' and 'c' axes. | Data Not Available |

| γ (°) | Angle between the 'a' and 'b' axes. | Data Not Available |

| Volume (ų) | The volume of the unit cell. | Data Not Available |

| Z | The number of molecules per unit cell. | Data Not Available |

| Calculated Density (g/cm³) | The theoretical density of the crystal calculated from the formula weight and unit cell volume. | Data Not Available |

| Radiation Wavelength (Å) | The wavelength of the X-rays used for the diffraction experiment (e.g., Mo Kα or Cu Kα). | Data Not Available |

| Temperature (K) | The temperature at which the diffraction data was collected. | Data Not Available |

| Reflections Collected | The total number of diffraction spots measured. | Data Not Available |

| Independent Reflections | The number of unique reflections after accounting for symmetry. | Data Not Available |

| R-factors | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. | |

| R1 | Conventional R-factor. | Data Not Available |

| wR2 | Weighted R-factor based on all reflections. | Data Not Available |

| Goodness-of-Fit (S) | An indicator of the overall quality of the refinement. A value close to 1 is ideal. | Data Not Available |

Experimental Protocols

The determination of a small molecule crystal structure is a multi-step process that requires careful execution.

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

Methodology: Slow Evaporation

-

Solvent Selection: Screen a variety of organic solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but result in a supersaturated solution upon slow cooling or evaporation.[3]

-

Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent in a clean vial.

-

Evaporation: Cover the vial with a cap containing small perforations to allow for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Alternative Methodology: Vapor Diffusion

-

Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "precipitant"). Place this solution in a small, open vial.

-

Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the precipitant solution, reducing the solubility of the compound and inducing crystallization.[4]

Single-Crystal X-ray Diffraction

Methodology: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam and rotated. The resulting diffraction pattern of spots (reflections) is recorded on a detector.[1][5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves indexing the reflections and determining the crystal's space group.[1]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, as indicated by the R-factors.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The complete structural data is then prepared for deposition in a crystallographic database.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Experimental workflow for small molecule crystal structure determination.

Caption: Iterative cycle of crystallographic structure refinement.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iucr.org [iucr.org]

Technical Data Sheet: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine

CAS Number: 138949-13-0

Disclaimer: This document summarizes the currently available public information for the compound with CAS number 138949-13-0. A comprehensive literature search did not yield detailed experimental protocols, in-depth spectroscopic characterization data, or specific studies on its biological activity and mechanism of action. Therefore, this document provides a summary of basic physicochemical properties and general information on related compounds, but it does not constitute an in-depth technical guide or whitepaper.

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine

This section summarizes the key chemical identifiers and physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₃N₃ | Not specified |

| Molecular Weight | 225.6 g/mol | Not specified |

| Density | 1.471 g/cm³ | Not specified |

| Boiling Point | 263.4 °C at 760 mmHg | Not specified |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Spectroscopic and Characterization Data

A detailed search of scientific databases and literature did not reveal publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), or Infrared (IR) spectra for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine.

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine are not available in the public domain. However, a general synthetic approach for 2-hydrazinylpyridine derivatives involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. A generalized reaction scheme is presented below.

Illustrative Synthesis of 2-Hydrazinylpyridine Derivatives

A common method for the synthesis of 2-hydrazinylpyridines is the reaction of a 2-halopyridine with hydrazine hydrate.[1][2] The reaction is typically carried out in a suitable solvent and may require elevated temperatures.

Caption: Generalized synthetic pathway for 2-hydrazinylpyridine derivatives.

Note: This is a generalized representation and not a specific, validated protocol for the synthesis of CAS 138949-13-0. Reaction conditions such as solvent, temperature, and reaction time would require optimization for this specific compound.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine.

However, the trifluoromethylpyridine moiety is a known pharmacophore and is present in a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical fields.[3][4] Compounds containing this scaffold have been developed as insecticides, fungicides, and herbicides.[5] The trifluoromethyl group often enhances metabolic stability and cell membrane permeability of molecules.[6]

Conceptual Applications of Trifluoromethylpyridine Derivatives

The following diagram illustrates the potential applications of the broader class of trifluoromethylpyridine compounds based on existing research on related molecules.

Caption: Potential applications of trifluoromethylpyridine derivatives.

Safety, Handling, and Storage

For related hydrazine and pyridine compounds, general safety precautions include:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this compound.

Conclusion

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine is a chemical compound for which there is a significant lack of detailed, publicly available scientific information. While its basic physicochemical properties are known, there is no data on its spectroscopic characteristics, specific synthetic protocols, or biological activity. The presence of the trifluoromethylpyridine moiety suggests potential for biological activity, a hypothesis that would require empirical validation through dedicated research. Researchers and drug development professionals interested in this compound should consider this lack of data as a starting point for novel investigation.

References

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Mechanism of action of trifluoromethylpyridine derivatives in biological systems

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylpyridine Derivatives in Biological Systems

Introduction

Trifluoromethylpyridine (TFMP) derivatives represent a pivotal class of heterocyclic compounds in modern agrochemical and pharmaceutical research.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold confers a unique combination of physicochemical properties that significantly enhance biological activity.[3][4] The high electronegativity and steric properties of the trifluoromethyl group can improve metabolic stability, increase lipophilicity for better membrane penetration, and enhance binding affinity to target proteins.[1][3] These attributes have led to the successful development of TFMP derivatives as potent herbicides, insecticides, fungicides, and therapeutic agents for a wide array of diseases, including cancer.[2][5] This guide provides a detailed examination of the core mechanisms of action through which these derivatives exert their biological effects, focusing on kinase inhibition, enzyme inhibition in metabolic pathways, and modulation of neurotransmitter receptors.

Mechanism of Action: Kinase Inhibition in Oncology

A primary mechanism of action for many pharmaceutical TFMP derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinases is a hallmark of many cancers, making them a key therapeutic target.[6] TFMP derivatives have been successfully developed as potent inhibitors of several kinase families, most notably in the MAPK/ERK and PI3K/AKT/mTOR pathways.

Targeting the RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[7] Mutations in the B-Raf kinase, a key component of this pathway, are found in a high percentage of human cancers, with the V600E substitution being the most common.[8] This mutation leads to constitutive activation of the kinase and uncontrolled cell growth.[8]

Several TFMP-containing compounds function as selective B-Raf inhibitors.[8][9] They typically act as Type I or Type II ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream target, MEK.[10][11] This blockade halts the signal transduction cascade, leading to suppressed cell proliferation and the induction of apoptosis in cancer cells harboring the B-Raf mutation.[7][8]

Caption: MAPK signaling pathway with inhibition by a TFMP derivative.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling axis that governs cell growth, metabolism, and survival. Its deregulation is common in many human tumors.[12] Certain TFMP derivatives have been developed as potent pan-class I PI3K and mTOR inhibitors.[12] These dual inhibitors bind to the ATP-binding site of PI3K and mTOR, blocking their catalytic activity. This action prevents the phosphorylation of downstream effectors like AKT and S6K, ultimately leading to reduced protein synthesis, cell growth, and proliferation.[12]

Quantitative Data: Kinase Inhibitor Potency

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound Class | Target Kinase(s) | Cell Line | IC50 (nM) |

| 5-Trifluoromethyl-2-aminopyrimidine | FLT3 / CHK1 | MV4-11 | < 4 nM |

| Pyrazolopyridine Derivative (19) | B-Raf (V600E) | Enzyme Assay | 5 nM |

| Encorafenib | B-Raf (V600E) | Enzyme Assay | 0.35 nM |

Data sourced from references[7][9][13].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a TFMP inhibitor against a target kinase.[14]

-

Compound Preparation: A serial dilution of the TFMP inhibitor is prepared in DMSO. These solutions are further diluted in a kinase assay buffer to achieve the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, the target kinase, the substrate peptide, and ATP are combined in the kinase assay buffer.

-

Initiation of Reaction: The diluted TFMP inhibitor is added to the wells to initiate the kinase reaction. A control group with DMSO but no inhibitor is included. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: A reagent designed to detect the amount of ADP produced (e.g., ADP-Glo™) is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Signal Generation: A detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Acquisition: The plate is read using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

IC50 Calculation: Kinase activity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Mechanism of Action: ACCase Inhibition in Herbicides

In the agrochemical sector, a prominent mechanism for TFMP derivatives is the inhibition of Acetyl-CoA Carboxylase (ACCase).[1][4] This enzyme is essential for the biosynthesis of fatty acids, which are critical components of plant cell membranes.[15]

The Role of ACCase in Fatty Acid Synthesis

ACCase catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[15][16] By inhibiting this enzyme, TFMP-containing herbicides, such as those in the aryloxyphenoxypropionate ("FOP") class, block the production of the building blocks needed for lipid synthesis.[15][17] This disruption of membrane formation and integrity is particularly detrimental to the rapidly growing meristematic tissues (growing points) of grasses, leading to chlorosis, necrosis, and eventual plant death.[15] Broadleaf plants are generally resistant due to a less sensitive form of the ACCase enzyme.[15]

Caption: Inhibition of fatty acid synthesis by an ACCase-inhibiting herbicide.

Quantitative Data: ACCase Inhibitor Activity

The activity of ACCase inhibitors can be demonstrated through dose-response experiments measuring enzyme activity at various herbicide concentrations.

| Herbicide Class | Example Compound | Target Enzyme | Effect |

| Aryloxyphenoxypropionate | Haloxyfop | ACCase | ~40% inhibition at 1 µM |

| Aryloxyphenoxypropionate | Fluazifop-butyl | ACCase | Potent inhibition of grass ACCase |

| Cyclohexanedione | Sethoxydim | ACCase | Potent inhibition of grass ACCase |

Data sourced from references[1][15][16].

Experimental Protocol: ACCase Activity Assay

This protocol describes a common method for measuring ACCase activity, adapted from methodologies cited in the literature.[16]

-

Enzyme Extraction: Crude enzyme extracts are prepared from the fresh leaf tissue of a susceptible plant species (e.g., maize). Tissues are homogenized in an extraction buffer and centrifuged to isolate the soluble protein fraction.

-

Inhibitor Preparation: The TFMP herbicide is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Reaction Setup: The assay is conducted in a reaction mixture containing the enzyme extract, buffer, ATP, and the herbicide at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, such as NaH¹⁴CO₃. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl), which also serves to remove any unreacted ¹⁴CO₂.

-

Quantification: The acid-stable radioactivity, corresponding to the ¹⁴C incorporated into malonyl-CoA, is measured using a liquid scintillation counter.

-

Data Analysis: The rate of product formation is calculated and plotted against the inhibitor concentration to determine the level of inhibition.

Caption: Workflow for a radiolabel-based ACCase activity assay.

Mechanism of Action: GABA Receptor Modulation

In the central nervous system (CNS), TFMP derivatives can function as modulators of GABA receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its receptors are established targets for anxiolytic, sedative, and antiepileptic drugs.[18][19]

Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions (Cl⁻) to enter the neuron.[20] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

Certain TFMP derivatives act as Positive Allosteric Modulators (PAMs) of GABA-A receptors.[20][21] Unlike direct agonists, PAMs do not bind to the GABA binding site and do not open the channel on their own.[18] Instead, they bind to a distinct, allosteric site on the receptor complex. This binding event induces a conformational change that enhances the effect of GABA, for example, by increasing the frequency or duration of channel opening when GABA is bound.[18][20] The result is a potentiation of the natural inhibitory signal only when and where GABA is being released, which can lead to a more favorable side-effect profile compared to direct agonists.[18][22]

Caption: Positive allosteric modulation of a GABA-A receptor by a TFMP derivative.

Qualitative Data: Effects of GABA-A Receptor PAMs

| Modulator Type | Binding Site | Effect on Receptor (in presence of GABA) | Biological Outcome |

| Positive Allosteric Modulator (PAM) | Allosteric Site | Increases Cl⁻ channel opening frequency/duration | Enhanced inhibition |

Data sourced from references[18][19][20].

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents flowing across a neuron's membrane in response to GABA and to quantify the effect of a modulator.

-

Cell Preparation: Neurons (either from primary culture or a cell line expressing GABA-A receptors) are prepared on a coverslip.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and includes a chloride salt.

-

Seal Formation: The micropipette is carefully brought into contact with the membrane of a single neuron. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: The neuron's membrane potential is held at a constant value (e.g., -60 mV) using a patch-clamp amplifier.

-

Drug Application: A solution containing GABA is applied to the cell, causing the opening of GABA-A receptors and generating an inward chloride current (at this holding potential), which is recorded by the amplifier.

-

Modulator Testing: After a baseline GABA response is established, GABA is co-applied with the TFMP derivative. The change in the amplitude, duration, or kinetics of the chloride current is measured to quantify the modulatory effect.

-

Data Analysis: The potentiation of the GABA-evoked current by the modulator is calculated as a percentage increase over the baseline response.

Caption: Workflow for patch-clamp electrophysiology to test a GABA-A modulator.

Conclusion

Trifluoromethylpyridine derivatives are a versatile and powerful class of molecules whose biological effects are driven by precise interactions with key cellular targets. Their mechanisms of action are diverse, ranging from the ATP-competitive inhibition of kinases in oncogenic signaling pathways to the disruption of essential metabolic enzymes in plants and the allosteric modulation of inhibitory neurotransmitter receptors in the brain. The unique properties conferred by the TFMP scaffold continue to make it a privileged structure in the design of novel therapeutics and agrochemicals, with ongoing research promising to uncover further applications. A thorough understanding of these underlying mechanisms is critical for the continued development and optimization of next-generation compounds for medicine and agriculture.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 18. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 21. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In-Vitro Screening of Novel Trifluoromethylpyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure in modern medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] These characteristics have led to the development of numerous TFMP-containing compounds with a wide array of biological activities, from anticancer and antimicrobial to herbicidal and antiviral applications.[2][3] This in-depth technical guide provides a comprehensive overview of the in-vitro screening of novel trifluoromethylpyridine compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Summary of In-Vitro Activities

The following tables summarize the in-vitro biological activities of various trifluoromethylpyridine derivatives, providing a comparative overview of their potency across different therapeutic and agricultural areas.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 3b | Not Specified | C32 (Amelanotic Melanoma) | 24.4 | [4] |

| A375 (Melanotic Melanoma) | 25.4 | [4] | ||

| DU145 (Prostate Cancer) | Not Specified | [4] | ||

| MCF-7/WT (Breast Cancer) | Not Specified | [4] | ||

| PQR309 (Bimiralisib) | Pan-Class I PI3K/mTOR | Not Specified | Not Specified | [5] |

| PF-431396 | PYK2 | Not Specified | Not Specified | [6] |

| Fluorinated Aminophenylhydrazine 6 | Not Specified | A549 (Lung Carcinoma) | 0.64 | [7] |

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Nucleosides (4-7) | Not Specified | Staphylococcus aureus | 1.3 - 4.9 | [8] |

| Bacillus infantis | 1.3 - 4.9 | [8] | ||

| Escherichia coli | 1.3 - 4.9 | [8] | ||

| Stenotrophomonas maltophilia | 1.3 - 4.9 | [8] | ||

| Compound 7j | Not Specified | Gram-positive bacteria | 0.25 | [9] |

| Compound 6 (Phenoxy derivative) | Not Specified | Staphylococcus aureus strains | 1.56 - 3.12 | [10] |

| Bacillus subtilis | 1.56 | [10] | ||

| Enterococcus faecalis | 3.12 | [10] | ||

| Enterococcus faecium | 1.56 | [10] | ||

| Compound 18 (Dichloro substitution) | Not Specified | Staphylococcus aureus strains | 0.78 - 1.56 | [10] |

| Bacillus subtilis | < 1.0 | [10] | ||

| Compound 25 | Not Specified | Staphylococcus aureus strains | 0.78 | [10] |

| Staphylococcus epidermidis | 1.56 | [10] | ||

| Enterococcus faecium | 0.78 | [10] |

Table 3: Antiviral and Agrochemical Activities of Trifluoromethylpyridine Derivatives

| Compound ID | Activity | Target Organism/Virus | EC50 / LC50 | Reference |

| Compound A16 | Antiviral | Tobacco Mosaic Virus (TMV) | 18.4 µg/mL | [1] |

| Antiviral | Cucumber Mosaic Virus (CMV) | 347.8 µg/mL | [1] | |

| Compound A3 | Antiviral | Tobacco Mosaic Virus (TMV) | 20.2 µg/mL | [1] |

| Compound A10 | Antiviral | Tobacco Mosaic Virus (TMV) | 54.5 µg/mL | [1] |

| Compound S8 | Antiviral | Cucumber Mosaic Virus (CMV) | 95.0 µg/mL (protective) | [11] |

| Antiviral | Cucumber Mosaic Virus (CMV) | 18.1 µg/mL (inactivation) | [11] | |

| Compound S11 | Antiviral | Cucumber Mosaic Virus (CMV) | 73.9 µg/mL (curative) | [11] |

| Compound E18 | Insecticidal | Mythimna separata | 38.5 mg/L | [12] |

| Compound E27 | Insecticidal | Mythimna separata | 30.8 mg/L | [12] |

| Compound 17 | Antifungal | Rhizoctonia solani | 2.88 - 9.09 µg/mL | [13] |

| Antifungal | Colletotrichum musae | 2.88 - 9.09 µg/mL | [13] | |

| Compound 6 | Antifungal | Botrytis cinerea | 3.31 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro screening assays relevant to the evaluation of novel trifluoromethylpyridine compounds.

Cytotoxicity and Anticancer Activity

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Antimicrobial Activity

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Perform two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound with no visible microbial growth.

-

Target Engagement

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

-

Cell Treatment and Heating:

-

Treat intact cells or cell lysates with the test compound or vehicle control.

-

Heat the samples across a range of temperatures.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Detect the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.

-

-

Data Analysis:

-

A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by trifluoromethylpyridine compounds and a typical experimental workflow for in-vitro screening.

Caption: A typical experimental workflow for the in-vitro screening of novel compounds.

Caption: Inhibition of the MAPK/ERK signaling pathway by trifluoromethylpyridine compounds.[15][16]

References

- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Trifluoromethylpyridines in Drug Discovery-Whitepaper [promotion.pharmablock.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Small-molecule Articles | Smolecule [smolecule.com]

A Technical Guide to the Discovery and Development of Pyridine-Based Agrochemicals

The pyridine ring is a vital heterocyclic scaffold in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique chemical properties make it a versatile building block for creating effective crop protection agents.[1][2] The global market for pyridine and its derivatives reflects this importance, with significant demand from the agrochemical sector for use in herbicides, insecticides, and fungicides.[3][4]

Major Classes of Pyridine-Based Agrochemicals

Pyridine-based compounds are integral to modern agriculture due to their diverse biological activities.[5]

Herbicides

Pyridine-based herbicides are primarily used to control broadleaf weeds in various agricultural and non-agricultural settings.[6] Many of these herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[7][8][9]

Key Examples:

-

Picolinic Acids and Related Compounds: This group includes well-known herbicides such as picloram, clopyralid, triclopyr, and fluroxypyr.[7]

-

Dithiopyr: While a pyridine herbicide, dithiopyr has a different mode of action, inhibiting microtubule assembly.[6][10]

Insecticides

Functionalized pyridine derivatives have shown significant promise as insecticidal agents, particularly as neonicotinoid analogues.[1] These compounds often target the nicotinic acetylcholine receptors (nAChRs) in insects, causing paralysis and death.[1]

Key Examples:

-

Imidacloprid: One of the most widely used insecticides globally, imidacloprid is a chloronicotinyl insecticide with a pyridine ring.[11]

-

Chlorpyrifos: The production of this organophosphate insecticide involves the chlorination of pyridine.[11]

Fungicides

The pyridine scaffold is a crucial component in numerous commercially successful fungicides.[5] These compounds can act on various fungal targets, including uncoupling oxidative phosphorylation in mitochondria.[5]

Key Examples:

-

Fluazinam: A broad-spectrum fungicide that is a potent uncoupler of oxidative phosphorylation.[5]

-

Pyridine Carboxamides: Some of these compounds have shown potential as succinate dehydrogenase inhibitors (SDHIs).[12]

-

Strobilurins: Certain strobilurin fungicides incorporate a pyridine moiety.[13]

Quantitative Data Summary

The efficacy of pyridine-based agrochemicals is determined through various bioassays, with results often presented as IC50, EC50, or LC50 values.

Herbicidal Activity

The following table summarizes the herbicidal activity of selected pyridine-based compounds.

| Herbicide | Target Weed(s) | Activity Metric | Value | Reference |

| Aminocyclopyrachlor | Broadleaf weeds | - | - | [11] |

| Clopyralid | Broadleaf weeds | - | - | [9] |

| Picloram | Broadleaf weeds | - | - | [9] |

Insecticidal Activity

The insecticidal activity of novel pyridine derivatives against the cowpea aphid (Aphis craccivora) has been evaluated, demonstrating their potential as neonicotinoid analogues.[14][15]

| Compound | Target Pest | Activity Metric | Value (mg/L) | Reference |

| Compound 1f | Aphis craccivora | LC50 | 0.080 | [14][15] |

| Compound 1d | Aphis craccivora | LC50 | 0.098 | [14][15] |

| Compound 1c | Aphis craccivora | LC50 | 0.127 | [14][15] |

Fungicidal Activity

Novel pyridine-based compounds have been synthesized and tested for their fungicidal activity against a range of plant pathogens.

| Compound | Fungal Pathogen | Activity Metric | Value (μg/mL) | Reference |

| Compound A5 | Fusarium graminearum | EC50 | 2.53 | [16][17] |

| Compound A5 | Magnaporthe oryzae | EC50 | 2.84 | [16][17] |

| Compound A5 | Rhizoctonia solani | EC50 | 1.64 | [16][17] |

| Compound 3f | Botrytis cinerea | IC50 (SDH) | 5.6 (17.3 µM) | [12] |

| Thifluzamide (Reference) | Botrytis cinerea | IC50 (SDH) | 7.61 (14.4 µM) | [12] |

Signaling Pathways and Experimental Workflows

Understanding the mode of action and the discovery process is crucial for developing new pyridine-based agrochemicals.

Mode of Action of Auxin-Mimic Herbicides

Pyridine carboxylic acid herbicides act as mimics of the natural plant hormone auxin.[8] They bind to auxin receptors, leading to a cascade of unregulated gene expression and uncontrolled cell growth, ultimately causing plant death.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine & Pyridine Derivatives Market Size | Industry Report [snsinsider.com]

- 4. grandviewresearch.com [grandviewresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. epa.gov [epa.gov]

- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 8. wssa.net [wssa.net]

- 9. grdc.com.au [grdc.com.au]

- 10. croplife.org.au [croplife.org.au]

- 11. chempanda.com [chempanda.com]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 13. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Starting materials for 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily achieved through a nucleophilic aromatic substitution reaction. The core of this process involves the reaction of a substituted pyridine with methylhydrazine. This guide provides a comprehensive overview of the starting materials, key reaction steps, and relevant experimental protocols.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key starting materials: 2,3-dichloro-5-(trifluoromethyl)pyridine and 1-methylhydrazine . The reaction proceeds via a nucleophilic aromatic substitution, where the methylhydrazinyl group displaces one of the chlorine atoms on the pyridine ring, preferentially at the 2-position due to the electronic effects of the trifluoromethyl group.

Starting Material Synthesis: 2,3-dichloro-5-(trifluoromethyl)pyridine

The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized through several routes, with the choice of starting material often depending on commercial availability and cost.

Route 1: From 2,3-dichloro-5-(trichloromethyl)pyridine

This is a common industrial method involving a halogen exchange reaction.

Methodological & Application

Protocol for the Dissolution of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the dissolution of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine for use in various biological assays. Proper dissolution and handling of test compounds are critical for obtaining accurate and reproducible experimental results. This protocol outlines a systematic approach to determine the appropriate solvent, prepare stock and working solutions, and assess potential solvent-induced cytotoxicity. Due to the limited publicly available solubility data for this specific compound, a preliminary solubility assessment is recommended to determine the optimal solvent and concentration.

Data Presentation

Table 1: Preliminary Solubility of this compound

| Solvent | Target Concentration (e.g., 10 mM) | Observations (e.g., Soluble, Partially Soluble, Insoluble) |

| DMSO | ||

| Ethanol | ||

| DMF | ||

| Sterile PBS (pH 7.4) |

Experimental Protocols

Preliminary Solubility Testing

This initial step is crucial to identify a suitable solvent for preparing a high-concentration stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

N,N-Dimethylformamide (DMF)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into four separate sterile microcentrifuge tubes.

-

To each tube, add a precise volume of one of the test solvents (DMSO, Ethanol, DMF, or PBS) to achieve a high target concentration (e.g., 10 mM).

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for complete dissolution. Note any undissolved particles.

-

If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

-

Record the observations in Table 1. The solvent that completely dissolves the compound at the highest concentration should be selected for preparing the stock solution. Based on common practices for similar compounds, DMSO is often the solvent of choice.[1][2][3]

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

In a sterile environment, accurately weigh the desired amount of this compound.

-

Add the appropriate volume of the selected solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

-

Visually confirm that the solution is clear and free of any particulates.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

This protocol outlines the serial dilution of the concentrated stock solution into the aqueous assay buffer or cell culture medium.

Materials:

-

Concentrated stock solution

-

Sterile, pre-warmed cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or 96-well plates

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Thaw an aliquot of the concentrated stock solution at room temperature.

-

Briefly vortex the stock solution to ensure it is homogeneous.

-

Perform serial dilutions of the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the final desired experimental concentrations.

-

Crucial Step: To prevent precipitation, add the stock solution dropwise to the medium/buffer while gently vortexing or swirling the tube.[2]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% (v/v), and does not exceed 1% in the final assay volume, as higher concentrations can be cytotoxic.[1][3]

-

Prepare a vehicle control containing the same final concentration of the solvent as the test wells.

Mandatory Visualization

Caption: Experimental workflow for dissolving the test compound.

Caption: Logical steps for compound preparation for assays.

References

Application Notes and Protocols: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine in Medicinal Chemistry

midsole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and methylhydrazinyl moieties provide reactive sites for derivatization, making it a valuable scaffold for the synthesis of novel bioactive compounds. This document outlines its applications, particularly in the development of kinase inhibitors for oncology, and provides detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

The fusion of a pyrazole ring with a pyrimidine ring, formed through the reaction of this compound with suitable precursors, leads to a rigid heterocyclic system that can effectively interact with the ATP-binding site of kinases. The trifluoromethylpyridine portion of the molecule often serves to occupy a hydrophobic pocket within the kinase domain, contributing to the potency and selectivity of the inhibitor.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.

Materials:

-

This compound

-

Substituted 1,3-dicarbonyl compound (e.g., substituted acetylacetone)

-

Ethanol (anhydrous)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: Add the substituted 1,3-dicarbonyl compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

-

Synthesized pyrazolo[1,5-a]pyrimidine derivatives (test compounds)

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the recombinant protein kinase, and the kinase substrate.

-

Initiation of Reaction: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the Assay Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Data Presentation

The following table is a template for summarizing the biological activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives.

| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) |

| Example-1 | Methyl | Phenyl | Kinase A | 15.2 |

| Example-2 | Ethyl | 4-Fluorophenyl | Kinase A | 8.7 |

| Example-3 | Methyl | 2-Thienyl | Kinase A | 22.5 |

| Example-4 | Methyl | Phenyl | Kinase B | >1000 |

| Example-5 | Ethyl | 4-Fluorophenyl | Kinase B | 560.1 |

Conclusion

This compound is a versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols provided herein offer a foundation for researchers to design, synthesize, and evaluate novel derivatives based on this scaffold. The structured approach to data presentation will aid in the systematic evaluation and comparison of the biological activities of these new chemical entities.

Application Notes and Protocols: 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, with CAS Number 138949-13-0, is a specialized heterocyclic building block crucial for the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group, a chlorine atom, and a reactive methylhydrazinyl moiety on a pyridine ring, makes it a valuable precursor in the fields of agrochemical and pharmaceutical research. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, while the methylhydrazinyl group serves as a key functional handle for the construction of nitrogen-containing heterocycles, most notably pyrazoles.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-pyridylpyrazole derivatives, a class of compounds with significant potential as active ingredients in crop protection and medicinal chemistry.

Key Applications

The primary application of this compound is as a key intermediate in the synthesis of N-pyridylpyrazole derivatives. These resulting compounds are widely investigated for their biological activities, particularly as insecticides. The substituted pyridine moiety of the building block becomes the N-aryl substituent on the pyrazole ring, a structural feature common in a number of commercial and investigational pesticides.

Prominent applications include:

-

Synthesis of Insecticides: N-pyridylpyrazoles are a well-established class of insecticides. The specific substitution pattern offered by this compound allows for the creation of novel pyrazole-based active ingredients.

-

Agrochemical Research: The development of new crop protection agents with improved efficacy, selectivity, and resistance profiles is a continuous effort. This building block enables the exploration of new chemical space within the N-pyridylpyrazole class.

-

Medicinal Chemistry: Pyrazole-containing compounds are also of significant interest in drug discovery due to their diverse pharmacological activities. This building block can be utilized in the synthesis of novel therapeutic candidates.

Experimental Protocols

The following protocols outline the general synthesis of the starting material and its subsequent use in the construction of a pyrazole ring system.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound from a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, based on analogous reactions with hydrazine derivatives.

Reaction Scheme: